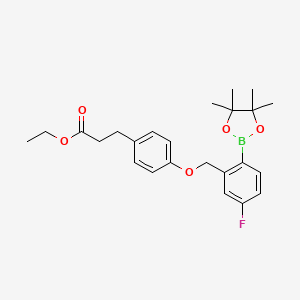

Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate

Description

This compound is an ethyl ester derivative featuring a propanoate backbone linked to a phenyl ring via a benzyloxy group. The phenyl ring is substituted with a 5-fluoro group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 2-position. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science . The fluoro substituent enhances metabolic stability and influences electronic properties, making this compound a candidate for drug development and catalytic applications.

Properties

IUPAC Name |

ethyl 3-[4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30BFO5/c1-6-28-22(27)14-9-17-7-11-20(12-8-17)29-16-18-15-19(26)10-13-21(18)25-30-23(2,3)24(4,5)31-25/h7-8,10-13,15H,6,9,14,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKKDDUCYIOMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30BFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate typically involves multiple steps:

Formation of the Boronic Ester Group: This step involves the reaction of 5-fluoro-2-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

Etherification: The intermediate product is then subjected to etherification with 4-hydroxybenzyl alcohol under basic conditions to form the desired ether linkage.

Esterification: Finally, the compound undergoes esterification with ethyl 3-bromopropanoate in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl compounds.

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding phenol derivative.

Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Palladium catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydride, used to deprotonate intermediates.

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride.

Major Products

Biaryl compounds: From Suzuki-Miyaura cross-coupling.

Phenol derivatives: From oxidation reactions.

Alcohols: From reduction reactions.

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The boronic ester group can be used to create molecules that inhibit proteases, which are enzymes involved in various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of durable and high-performance materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Propanoate (4a)

- Structure: Propanoate ester linked to a phenyl ring with a boronate group at the 4-position.

- Key Differences : Lacks the 5-fluoro and benzyloxy groups present in the target compound.

- Synthesis: Synthesized via cesium carbonate-mediated coupling of 4-(boronate)phenol with ethyl bromopropanoate (56% yield) .

- Applications : Primarily used as a Suzuki coupling precursor.

Ethyl 4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 2142562-01-2)

- Structure : Benzoate ester with 4-fluoro and 3-boronate substituents.

- Key Differences : Boronate and fluoro groups are adjacent (positions 3 and 4), unlike the target compound’s 2-boronate and 5-fluoro arrangement.

- Reactivity : Proximity of substituents may sterically hinder cross-coupling reactions compared to the target compound .

Functional Group Variations

Ethyl (4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetate (5a)

- Structure: Acetate ester (vs. propanoate) linked to a 4-boronate phenyl ring.

- Key Differences: Shorter ester chain reduces lipophilicity (logP: ~2.1 vs. ~2.8 for propanoate analogs).

- NMR Data : δ 4.64 ppm (O-CH2-CO) vs. δ 4.26–4.88 ppm for the target compound’s benzyloxy group .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

- Structure: Propanoate ester with a 2-fluorophenyl ketone group.

- Key Differences : Contains a ketone (3-oxo) instead of a boronate, limiting cross-coupling utility.

- Applications : Intermediate in fluorinated drug synthesis .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl Carbonate (NBC)

- Structure : Boronate-linked benzyl carbonate.

- Key Differences : Used in ROS-responsive drug delivery systems, highlighting boronate esters’ role in stimuli-responsive therapeutics .

- Comparison : The target compound’s benzyloxy linker may offer similar tunability for prodrug activation.

Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate

Data Tables

Table 2: NMR Spectral Data (Selected Compounds)

Research Findings and Implications

- Suzuki Reactivity : The target compound’s 2-boronate position may enhance coupling efficiency compared to 4-boronate analogs due to reduced steric hindrance .

- Fluorine Effects: The 5-fluoro group in the target compound could improve metabolic stability over non-fluorinated analogs like 4a .

- Synthetic Challenges : Benzyloxy linkers (as in the target compound) require careful optimization to avoid side reactions during esterification .

Biological Activity

Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research data and case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₈H₂₃BFO₄

- CAS Number : 1198615-65-4

- Molecular Weight : 320.18 g/mol

The presence of the dioxaborolane moiety is significant as it is known for its ability to participate in various chemical reactions that can influence biological activity.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. For instance, a related study demonstrated that specific derivatives exhibited inhibitory effects against E. coli DNA gyrase with IC50 values indicating their potency .

- Antimicrobial Properties : The fluorinated aromatic structure suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against Gram-negative bacteria like E. coli and Klebsiella pneumoniae .

- Targeting Specific Receptors : The compound may interact with various biological receptors or pathways due to its complex structure, which includes a phenolic ether group that could facilitate receptor binding.

Biological Evaluations

Several studies have evaluated the biological effects of related compounds:

| Compound | Target | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli Gyrase | 0.49 | 0.008 |

| Compound B | E. coli Topo IV | 0.20 | 0.030 |

| Ethyl Derivative | Unknown | TBD | TBD |

These findings suggest that modifications to the core structure can significantly alter the biological activity.

Case Studies

- Antibacterial Activity : A study focused on a series of derivatives similar to this compound found robust antibacterial properties against various strains of bacteria. These derivatives were tested in vitro and showed promising results in inhibiting bacterial growth .

- Toxicity Assessments : Preliminary toxicity assessments indicated that while some derivatives exhibited potent biological activity, they also presented varying levels of cytotoxicity in mammalian cell lines. This highlights the need for further evaluation regarding safety profiles before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.